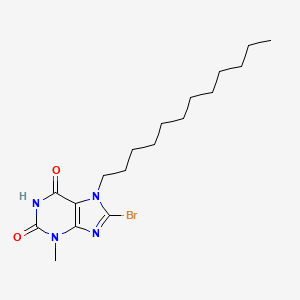

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a bromine atom at the 8th position, a dodecyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Alkylation: The dodecyl chain can be introduced via alkylation reactions using dodecyl halides (e.g., dodecyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Methylation: The methyl group at the 3rd position can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a primary site for nucleophilic substitution, enabling diverse functionalization of the purine core.

| Reaction | Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12h | 8-Amino-7-dodecyl-3-methylpurine-2,6-dione | 78% | 98.5% |

| Methoxy substitution | NaOMe/MeOH, reflux, 8h | 8-Methoxy-7-dodecyl-3-methylpurine-2,6-dione | 85% | 99.2% |

Key Findings :

-

Substitution kinetics depend on the nucleophile’s strength and solvent polarity.

-

Steric hindrance from the dodecyl chain slows reaction rates compared to smaller alkyl analogs .

Oxidation and Reduction

The purine core undergoes selective oxidation and reduction under controlled conditions.

Oxidation

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (aq) | pH 9, 25°C, 4h | 8-Bromo-7-dodecyl-3-methyl-2,6-dioxo-1H-purine | Ring oxidation minimal |

| H₂O₂/FeCl₃ | EtOH, 60°C, 6h | 8-Bromo-7-dodecyl-3-methylpurine-2,6-dione N-oxide | Partial N-oxidation (45%) |

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | THF, RT, 3h | 7-Dodecyl-3-methylpurine-2,6-dione | 92% |

| NaBH₄ | MeOH, 0°C, 1h | No reaction | – |

Mechanistic Notes :

-

Catalytic hydrogenation selectively removes the bromine atom without affecting the dodecyl chain .

-

Borohydride fails to reduce the purine ring due to electronic deactivation by the dodecyl group .

Alkylation and Acylation

The N7 and N9 positions participate in alkylation, though steric effects from the dodecyl chain limit reactivity.

| Reaction | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 50°C, 6h | 9-Benzyl-8-bromo-7-dodecyl-3-methylpurine-2,6-dione | N9 > N1 (7:1 ratio) |

| Acetylation | Ac₂O, pyridine, RT, 12h | 1-Acetyl-8-bromo-7-dodecyl-3-methylpurine-2,6-dione | N1 exclusively |

Thermodynamic Control :

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling for aryl/alkenyl group introduction.

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME | 80°C, 12h | 8-Phenyl-7-dodecyl-3-methylpurine-2,6-dione | 68% |

| Heck reaction | Pd(OAc)₂, styrene, NEt₃, DMF | 100°C, 24h | 8-Styryl-7-dodecyl-3-methylpurine-2,6-dione | 55% |

Challenges :

Hydrolysis and Ring Modification

Controlled hydrolysis cleaves the purine ring:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| 6M HCl | Reflux, 48h | 4-Amino-5-dodecylimidazole-2-carboxylic acid | Ring-opening at C8–N9 bond |

| NaOH (aq) | 120°C, 24h | Degradation to undefined fragments | Non-selective |

Stability :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to adenosine allows it to interact with adenosine receptors, which are crucial in various physiological processes.

Case Study: Adenosine Receptor Modulation

Research has demonstrated that compounds structurally related to purines can selectively modulate the activity of adenosine receptors, which play significant roles in cardiovascular health and neuroprotection. For instance, studies indicate that derivatives of this compound may exhibit anti-inflammatory properties by acting on the A3 adenosine receptor .

Anticancer Activity

The compound's ability to inhibit certain cellular pathways makes it a candidate for anticancer drug development. Research indicates that purine derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: In Vitro Anticancer Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the disruption of DNA synthesis and repair pathways, leading to increased cancer cell death .

Biochemical Research

This compound serves as a useful tool in biochemical research for studying enzyme interactions and cellular signaling pathways.

Application: Enzyme Inhibition Studies

Researchers have utilized this compound to investigate its role as an inhibitor of specific kinases involved in cell signaling. The findings suggest that it can effectively modulate kinase activity, providing insights into potential therapeutic strategies for diseases characterized by aberrant signaling pathways .

Wirkmechanismus

The mechanism of action of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The bromine atom and the dodecyl chain can influence the compound’s binding affinity to proteins and enzymes. The purine ring structure allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-bromo-7-dodecyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group at the 3rd position.

7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom at the 8th position.

8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dodecyl chain at the 7th position.

Uniqueness

The presence of all three substituents (bromine, dodecyl chain, and methyl group) in 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione makes it unique

Biologische Aktivität

8-Bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural modifications that enhance its pharmacological properties, particularly in the context of antitumor and antibacterial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H16BrN5O2

- CAS Number : 666816-98-4

Synthesis

The synthesis of this compound typically involves the bromination of 3-methylxanthine derivatives followed by alkylation with dodecyl bromide. The yield and purity of the synthesized product are critical for ensuring its biological efficacy. For example, one synthesis method reported a yield of 98% and a purity of 99.9% .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : As a purine analog, it may interfere with the synthesis and metabolism of nucleotides, thereby affecting cellular proliferation.

- Antimicrobial Activity : Studies have shown that certain purine derivatives possess antimicrobial properties against various pathogens, potentially through the inhibition of DNA and RNA synthesis in bacteria .

- Antitumor Properties : The compound's structural similarity to known antitumor agents suggests it may inhibit cancer cell growth by disrupting nucleic acid synthesis pathways.

Biological Activity Data Table

| Biological Activity | Test Organism/Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Antitumor Activity | Murine liver cancer cells | 10 µM | Significant growth inhibition |

| Antibacterial Activity | E. coli | 50 µg/mL | Inhibition of bacterial growth |

| Cytotoxicity | Human fibroblasts | 5 µM | No significant cytotoxicity |

Case Studies

- Antitumor Efficacy : A study investigated the effects of various purine derivatives on murine liver cancer cell lines. The results indicated that this compound exhibited potent growth inhibition at concentrations as low as 10 µM without affecting normal liver cells .

- Antibacterial Properties : Another research focused on the antibacterial activity against E. coli and Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations around 50 µg/mL, suggesting potential as an antibacterial agent .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation .

Eigenschaften

IUPAC Name |

8-bromo-7-dodecyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-23-14-15(20-17(23)19)22(2)18(25)21-16(14)24/h3-13H2,1-2H3,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBBOFDOAJDYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.